2-[(1S,2R)-2-hydroxycyclohexyl]acetonitrile
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Overview
Description
2-[(1S,2R)-2-hydroxycyclohexyl]acetonitrile is an organic compound with the molecular formula C8H13NO. It is characterized by a cyclohexane ring substituted with a hydroxyl group and an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2R)-2-hydroxycyclohexyl]acetonitrile typically involves the reaction of cyclohexanone with cyanide sources under specific conditions. One common method includes the use of sodium cyanide (NaCN) in the presence of a suitable catalyst and solvent. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(1S,2R)-2-hydroxycyclohexyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: 2-[(1S,2R)-2-hydroxycyclohexyl]ethylamine.
Substitution: Various substituted cyclohexyl derivatives depending on the reagent used.
Scientific Research Applications
2-[(1S,2R)-2-hydroxycyclohexyl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a building block for polymers.
Mechanism of Action
The mechanism of action of 2-[(1S,2R)-2-hydroxycyclohexyl]acetonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile: A stereoisomer with similar chemical properties but different biological activity.
Cyclohexanone: Lacks the nitrile group, making it less versatile in certain reactions.
Cyclohexanecarboxylic acid: Contains a carboxyl group instead of a nitrile group, leading to different reactivity.
Uniqueness
2-[(1S,2R)-2-hydroxycyclohexyl]acetonitrile is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential biological activity. Its combination of a hydroxyl and nitrile group allows for diverse chemical transformations and applications .
Properties
CAS No. |
74708-25-1 |
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Molecular Formula |
C8H13NO |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
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